molecular formula C19H29N3O4 B3742282 1'-(4,5-dimethoxy-2-nitrobenzyl)-1,4'-bipiperidine

1'-(4,5-dimethoxy-2-nitrobenzyl)-1,4'-bipiperidine

Cat. No. B3742282
M. Wt: 363.5 g/mol
InChI Key: LPDPPNSDKPRERN-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrobenzyl bromide (DMNBB) is a derivative of 4,5-dimethoxy-2-nitrobenzyl (DMNB). The DMNB group of DMNBB is used as a photolabile protecting group in caging technology to develop pro-drugs .


Synthesis Analysis

4,5-Dimethoxy-2-nitrobenzyl alcohol is a suitable reagent used in the synthesis of 4,5-dimethoxy-2-nitrobenzyl methacrylate, a photolabile monomer .


Molecular Structure Analysis

The molecular formula of 4,5-Dimethoxy-2-nitrobenzyl bromide is C9H10BrNO4 and its molecular weight is 276.08 . The molecular formula of 4,5-Dimethoxy-2-nitrobenzyl alcohol is C9H11NO5 and its molecular weight is 213.19 .


Chemical Reactions Analysis

4,5-Dimethoxy-2-nitrobenzyl alcohol is used in the synthesis of 4,5-dimethoxy-2-nitrobenzyl methacrylate, a photolabile monomer, and 2-(4-((4-(4,5-dimethoxy-2-nitrobenzyloxy)phenyl)cyclohexylidene)methyl)phenoxy)-N,N-dimethylethanamine, a caged cyclofen-OH ligand .


Physical And Chemical Properties Analysis

The melting point of 4,5-Dimethoxy-2-nitrobenzyl bromide is 131-133 °C . The melting point of 4,5-Dimethoxy-2-nitrobenzyl alcohol is 145-148 °C .

Safety and Hazards

4,5-Dimethoxy-2-nitrobenzyl bromide causes severe skin burns and eye damage. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-25-18-12-15(17(22(23)24)13-19(18)26-2)14-20-10-6-16(7-11-20)21-8-4-3-5-9-21/h12-13,16H,3-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDPPNSDKPRERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCC(CC2)N3CCCCC3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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